(3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone;oxalic acid
Overview
Description
(3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and a piperidinylmethanone core, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chlorobenzoyl Chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-(4-Phenylpiperazin-1-yl)piperidine: This intermediate is synthesized by reacting phenylpiperazine with piperidine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of 3-chlorobenzoyl chloride with 4-(4-phenylpiperazin-1-yl)piperidine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Natural sweeteners with a similar complex structure.
Ringer’s Lactate Solution: A mixture of compounds used in medical treatments.
Uniqueness
(3-Chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O.C2H2O4/c23-19-6-4-5-18(17-19)22(27)26-11-9-21(10-12-26)25-15-13-24(14-16-25)20-7-2-1-3-8-20;3-1(4)2(5)6/h1-8,17,21H,9-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZINJMMBVUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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